molecular formula C26H25BrN4O3 B1682406 Zaurategrast CAS No. 455264-31-0

Zaurategrast

货号: B1682406
CAS 编号: 455264-31-0
分子量: 521.4 g/mol
InChI 键: KYHVWHYLKOHLKA-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

扎拉特格雷司,也称为 CDP323,是一种小分子前药,是血管细胞黏附分子 1 (VCAM-1) 与 α4 整合素结合的拮抗剂。它最初由英国生物制药公司 Celltech plc 开发。 (现在是 UCB S.A.) 并且是用于口服治疗多发性硬化的潜在新药 .

准备方法

合成路线和反应条件

扎拉特格雷司的合成涉及螺环结构的形成以及萘啶部分的引入。主要步骤包括:

工业生产方法

扎拉特格雷司的工业生产方法可能涉及优化合成路线,以确保高产率和高纯度。 这包括使用高效催化剂、控制反应条件以及结晶和色谱等纯化技术 .

化学反应分析

反应类型

扎拉特格雷司会经历多种类型的化学反应,包括:

常用试剂和条件

主要产物

由这些反应形成的主要产物包括具有修饰的官能团的扎拉特格雷司的各种衍生物,可用于进一步研究或应用 .

科学研究应用

Zaurategrast is an ethyl ester prodrug of CT7758, functioning as a carboxylic acid antagonist of the integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA4) . UCB and Biogen Idec were developing CDP323 for the treatment of multiple sclerosis, but its development was stopped in 2009 due to insufficient efficacy data from a Phase II clinical trial .

This compound Applications and Research

Target and Mechanism of Action
this compound targets α4β1 and α4β7 integrins, acting as an antagonist . These integrins are expressed on leukocytes and are involved in immune system and nervous system diseases . The drug works by blocking the interaction of these integrins, which play a role in various inflammatory conditions .

Clinical Trials and Results
Clinical trials have explored the use of this compound in multiple sclerosis .

Trial IdentifierPhaseStatusDescription
NCT00726648Phase 1/2CompletedEvaluated the effects of different doses of CDP323 on biomarker patterns, safety, and tolerability in subjects with relapsing forms of multiple sclerosis over four weeks .
NCT00484536Phase 2TerminatedEvaluated the safety, tolerability, and effect of CDP323 in patients with relapsing forms of multiple sclerosis . The trial was terminated .

In Vivo Use and Lymphocyte Count
In a study, multiple sclerosis subjects were treated with different doses of this compound (CDP323) for 28 days . Daily doses of 1000 or 2000 mg of CDP323 led to significant increases in total lymphocyte count and suppressed VCAM-1 binding by reducing unbound very late antigen-4 expression on lymphocytes .

Pharmacokinetics
In experiments with mice, a single oral dose of 500 mg/kg of this compound resulted in an AUC (Area Under the Curve) of 0.5 μg × h/mL in plasma .

作用机制

扎拉特格雷司的作用机制涉及抑制免疫细胞从血管迁移到炎症组织。这是通过阻断 VCAM-1 和 α4 整合素之间的相互作用实现的,这是免疫细胞粘附和迁移的关键。 通过阻止这种相互作用,扎拉特格雷司减少了免疫细胞浸润和随后的组织损伤,使其成为治疗多发性硬化症等自身免疫性疾病的有希望的候选药物 .

相似化合物的比较

扎拉特格雷司类似于其他整合素抑制剂,例如那他珠单抗,它也靶向 α4 整合素途径。 扎拉特格雷司在其小分子结构方面是独一无二的,这使得口服给药成为可能,与那他珠单抗不同,那他珠单抗是一种单克隆抗体,需要静脉注射给药 .

类似化合物的列表

生物活性

Zaurategrast, also known as CDP323, is an ethyl ester prodrug of CT7758, which acts as a potent antagonist of the integrin alpha4-beta1 (α4β1) or very late antigen 4 (VLA4). Initially developed for the treatment of multiple sclerosis, its clinical development was discontinued in 2009 due to inadequate efficacy data in phase II trials. Despite its halted development, research into its biological activity continues to reveal significant insights into its pharmacological potential.

This compound functions primarily as an α4-integrin inhibitor , which plays a critical role in the adhesion and migration of lymphocytes. By inhibiting this integrin, this compound reduces the binding of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1), thereby influencing immune responses.

Pharmacokinetics

Research indicates that this compound undergoes significant metabolism after oral administration. The pharmacokinetic profile demonstrates a rapid absorption with maximum plasma concentrations reached within a few hours post-dose. The elimination half-life and area under the curve (AUC) values suggest favorable bioavailability and distribution characteristics for therapeutic applications.

ParameterValue
Maximum Concentration (Cmax)Varies by dosage
Time to Maximum Concentration (Tmax)1.5 - 3 hours
Elimination Half-Life (T1/2)Approximately 5 hours

In Vivo Studies

In clinical trials involving multiple sclerosis patients, this compound was administered in various dosages (100 mg to 2000 mg). Notably, higher doses resulted in significant increases in total lymphocyte counts and effectively suppressed VCAM-1 binding by reducing unbound VLA4 expression on lymphocytes .

Antimicrobial and Anti-inflammatory Activity

This compound has shown potential anti-inflammatory properties by modulating immune cell activity. This is particularly relevant in conditions characterized by chronic inflammation. Additionally, preliminary studies indicate that it may possess antimicrobial effects, although further research is required to elucidate these mechanisms fully.

Cytotoxicity and Cancer Research

Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted, suggesting a potential role in cancer therapy. For example, studies have demonstrated that this compound can impair key signaling pathways involved in tumor growth .

Clinical Trial Insights

One notable clinical trial randomized multiple sclerosis patients to receive this compound over a 28-day period. Results indicated that dosages of 1000 mg or greater significantly affected lymphocyte dynamics and inflammatory markers, underscoring the drug's immunomodulatory capabilities .

Comparative Studies

In comparative analyses with other integrin inhibitors, this compound exhibited a unique profile concerning its selectivity and potency against α4-integrin. This specificity may confer advantages in therapeutic contexts where modulation of immune cell trafficking is desired.

属性

IUPAC Name

(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVWHYLKOHLKA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196547
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455264-31-0
Record name N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455264-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaurategrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ct-7758
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAURATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaurategrast
Reactant of Route 2
Zaurategrast
Reactant of Route 3
Zaurategrast
Reactant of Route 4
Zaurategrast
Reactant of Route 5
Zaurategrast
Reactant of Route 6
Zaurategrast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。